molecular formula C20H23N7O7 B1664515 10-Formyltetrahydrofolic acid CAS No. 2800-34-2

10-Formyltetrahydrofolic acid

Cat. No.: B1664515
CAS No.: 2800-34-2
M. Wt: 473.4 g/mol
InChI Key: AUFGTPPARQZWDO-YUZLPWPTSA-N
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Description

10-Formyltetrahydrofolic acid (10-CHO-THF) is a critical one-carbon carrier in folate metabolism, playing a central role in purine biosynthesis and mitochondrial protein translation . Structurally, it is a tetrahydrofolate derivative with a formyl group attached at the N10 position. Its molecular formula is C₂₀H₂₃N₇O₇, with a molecular weight of 473.44 g/mol and a CAS registry number of 2800-34-2 . The stereochemistry of 10-CHO-THF is defined as (6R)-10-formyltetrahydrofolate due to Cahn-Ingold-Prelog priority rules, distinguishing it from the (6S)-5-formyltetrahydrofolate isomer .

10-CHO-THF serves as a formyl group donor in glycinamide ribonucleotide transformylase (GAR Tfase)-catalyzed reactions, essential for de novo purine synthesis . It is also a metabolite of 5,10-methylenetetrahydrofolate (5,10-CH₂-THF), produced via methylenetetrahydrofolate dehydrogenase (MTHFD1/2) activity . Its instability under ambient conditions necessitates storage at -20°C to -80°C in argon-purged solutions to prevent oxidation to dihydrofolate derivatives .

Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,11,13,23H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,22,25,26,32)/t11?,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFGTPPARQZWDO-YUZLPWPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903987
Record name 10-Formyltetrahydropteroylglutamic acid
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Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 10-Formyltetrahydrofolate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2800-34-2
Record name 10-Formyltetrahydrofolate
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Record name 10-Formyltetrahydropteroylglutamic acid
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Record name 10-Formyltetrahydropteroylglutamic acid
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Record name 10-Formyltetrahydrofolic acid
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Record name 10-Formyltetrahydrofolate
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URL http://www.hmdb.ca/metabolites/HMDB0000972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Sodium Borohydride-Mediated Reduction in Buffered Systems

The most widely adopted chemical method for synthesizing 10-formyltetrahydrofolic acid involves the reduction of folic acid using sodium borohydride (NaBH₄) under controlled pH conditions. A landmark patent (CN102329318A) outlines a buffer-mediated approach that significantly improves yield and purity compared to traditional catalytic hydrogenation.

The reaction is conducted in a nitrogen-protected environment using a phosphate or citrate buffer system to maintain pH between 6 and 10, optimally at 7. Folic acid, sodium hydroxide, and NaBH₄ are combined at a mass ratio of 1:0.18–0.25:0.5–1.2. The reducing agent is added incrementally over 5–8 hours to mitigate side reactions caused by excessive initial borohydride concentrations. This分批加料 (batch feeding) method prevents the rapid decomposition of NaBH₄ in aqueous solutions, ensuring sustained reduction efficiency. Post-reaction HPLC analysis reveals tetrahydrofolate purities exceeding 90%, with yields of 85–92% under optimal conditions.

Critical Parameters:

Parameter Optimal Range Impact on Yield/Purity
pH 6.5–7.5 Prevents folate degradation
Temperature 20–25°C Minimizes byproduct formation
NaBH₄:Folic Acid 10:1 (molar) Ensures complete reduction
Reaction Duration 7–8 hours Balances kinetics and stability

This method avoids hazardous catalysts like platinum oxide and reduces reaction times from >24 hours (traditional hydrogenation) to under 8 hours.

Enzymatic Synthesis Pathways

Formate-Tetrahydrofolate Ligase Catalyzed Synthesis

10-CHO-THF is naturally synthesized via the ATP-dependent formate-tetrahydrofolate ligase (EC 6.3.4.3) pathway:
$$
\text{ATP + Formate + THF} \xrightarrow{\text{Mg}^{2+}} \text{ADP + Phosphate + 10-CHO-THF}
$$
This reaction predominates in prokaryotic systems and mammalian mitochondria, providing 10-CHO-THF for purine and formylmethionine synthesis. The enzyme exhibits maximal activity at pH 7.4–7.8, with a $$ K_m $$ of 12 μM for THF and 8 μM for formate.

Cyclization of 5,10-Methenyltetrahydrofolate

An alternative route involves the hydrolysis of 5,10-methenyltetrahydrofolate (5,10-CH⁺-THF), generated from 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) via NADP⁺-dependent dehydrogenases:
$$
\text{5,10-CH₂-THF + NAD⁺} \rightarrow \text{5,10-CH⁺-THF + NADH + H⁺}
$$
$$
\text{5,10-CH⁺-THF + H₂O} \rightarrow \text{10-CHO-THF + H⁺}
$$
This pathway is critical in cytosolic folate metabolism, particularly in hepatocytes where ALDH1L1 (10-formyltetrahydrofolate dehydrogenase) regulates 10-CHO-THF levels. Knockout studies in mice demonstrate that ALDH1L1 deficiency leads to 15-fold accumulation of formiminoglutamate, a folate deficiency marker, despite only a 20% decrease in total hepatic folate.

Laboratory-Scale Preparation Protocols

Acid-Catalyzed Conversion of Folinic Acid

A widely cited protocol from the University of California, San Diego, describes the preparation of 10-CHO-THF from folinic acid (5-formyl-THF):

  • Activation:

    • Dissolve 12.5 mg folinic acid in 1 mL 50 mM 2-mercaptoethanol.
    • Add 110 μL 1M HCl, heat to 50°C for 2 minutes to dissolve precipitates.
    • Incubate at 25°C for 3 hours, monitoring absorbance at 355 nm until maximal (indicating 5,10-CH⁺-THF formation).
  • Alkaline Hydrolysis:

    • Add 10% volume 1M Tris-HCl (pH 8.0) and 1M KOH to convert 5,10-CH⁺-THF to 10-CHO-THF.
    • Confirm complete conversion via UV-Vis spectroscopy (disappearance of 355 nm peak).

This method achieves >95% conversion efficiency but requires strict pH control to prevent THF oxidation.

Analytical and Purification Strategies

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection at 280 nm is the gold standard for quantifying 10-CHO-THF. The patent method employs a C18 column (5 μm, 250 × 4.6 mm) with isocratic elution (20 mM potassium phosphate, pH 6.0; 1.5 mL/min). Retention times:

  • Folic acid: 8.2 min
  • Dihydrofolate: 10.5 min
  • 10-CHO-THF : 12.8 min

Stabilization Techniques

10-CHO-THF degrades rapidly at neutral-to-alkaline pH. Storage at -80°C in 50 mM 2-mercaptoethanol (pH 5.0) preserves stability for >6 months. Lyophilization is avoided due to oxidative damage risks.

Industrial Scalability Challenges

While the NaBH₄ method is scalable, industrial adoption faces hurdles:

  • Cost: 10:1 molar excess of NaBH₄ increases raw material expenses.
  • Byproducts: Residual dihydrofolate (3–7%) necessitates costly purification.
  • Oxygen Sensitivity: Large-scale reactions require specialized nitrogen purging systems.

Emerging solutions include immobilized formate-tetrahydrofolate ligase bioreactors, which achieve 98% conversion in continuous-flow systems but remain limited to pilot scales.

Chemical Reactions Analysis

From 5,10-Methenyltetrahydrofolate

10-CHO-THF is produced via hydrolysis of 5,10-methenyltetrahydrofolate (5,10-CH+^+-THF), catalyzed by methenyltetrahydrofolate cyclohydrolase (MTHFD1). This reaction is reversible and occurs in both cytosolic and mitochondrial compartments :

5,10-CH+-THF+H2O10-CHO-THF+H+\text{5,10-CH}^+\text{-THF} + \text{H}_2\text{O} \rightleftharpoons \text{10-CHO-THF} + \text{H}^+

Key Features :

  • Requires no cofactors.

  • pH-dependent equilibrium favors 10-CHO-THF under neutral conditions .

ATP-Dependent Formylation of Tetrahydrofolate

Formate-tetrahydrofolate ligase (FTHFS) catalyzes the direct formylation of tetrahydrofolate (THF) using formate and ATP :

ATP+Formate+THFADP+Pi+10-CHO-THF\text{ATP} + \text{Formate} + \text{THF} \rightleftharpoons \text{ADP} + \text{P}_i + \text{10-CHO-THF}

Mechanistic Insights :

  • Proceeds via a ping-pong mechanism :

    • ATP and formate react to generate formylphosphate (XPO).

    • XPO transfers the formyl group to THF .

  • Inhibited by high THF concentrations due to steric competition with ATP in the active site .

Formylation of Methionyl-tRNA

In mitochondrial translation, methionyl-tRNA formyltransferase (MTFMT) uses 10-CHO-THF to formylate methionyl-tRNA, producing fMet-tRNA for initiation of protein synthesis :

Met-tRNA+10-CHO-THFfMet-tRNA+THF\text{Met-tRNA} + \text{10-CHO-THF} \rightarrow \text{fMet-tRNA} + \text{THF}

Physiological Impact :

  • Knockout of ALDH1L1 (a 10-CHO-THF dehydrogenase) in mice disrupts this pathway, leading to glycine deficiency and impaired histidine catabolism .

Oxidation to Tetrahydrofolate

Formyltetrahydrofolate dehydrogenase (ALDH1L1/2) oxidizes 10-CHO-THF to THF, releasing CO2_2 and generating NADPH :

10-CHO-THF+NADP++H2OTHF+CO2+NADPH+H+\text{10-CHO-THF} + \text{NADP}^+ + \text{H}_2\text{O} \rightarrow \text{THF} + \text{CO}_2 + \text{NADPH} + \text{H}^+

Regulatory Role :

  • Maintains THF pools for serine-glycine interconversion and histidine degradation .

  • ALDH1L1 deficiency increases hepatic formiminoglutamate (FIGLU), a marker of folate deficiency .

Hydrolysis to Formate and THF

Formyltetrahydrofolate deformylase cleaves 10-CHO-THF into THF and formate, replenishing formate for one-carbon metabolism :

10-CHO-THFTHF+Formate\text{10-CHO-THF} \rightleftharpoons \text{THF} + \text{Formate}

Stability and Rearrangement

10-CHO-THF is highly labile and undergoes non-enzymatic rearrangements:

  • Cyclization : Converts to 5,10-methenyl-THF under acidic conditions .

  • Oxidation : Forms dihydrofolate (DHF) in the presence of oxygen .

ConditionProduct FormedImplication
pH < 75,10-CH+^+-THFLimits bioavailability in assays
Oxygen exposureDHFReduces functional folate pools

Compartmentalization in Eukaryotic Cells

ReactionCytosolMitochondria
10-CHO-THF synthesisFTHFS (ATP-dependent)MTHFD1L (bifunctional)
10-CHO-THF oxidationALDH1L1ALDH1L2

Functional Divergence :

  • Cytosolic 10-CHO-THF primarily supports purine synthesis.

  • Mitochondrial 10-CHO-THF drives formylation of tRNA and glycine cleavage .

Scientific Research Applications

Role in Purine Biosynthesis

10-FTHF is a key substrate in formyltransferase reactions, which are essential for purine biosynthesis. As a one-carbon donor, it facilitates the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to inosine monophosphate (IMP), a precursor for adenine and guanine nucleotides. This process is vital for DNA and RNA synthesis, making 10-FTHF critical in cellular proliferation and growth .

Therapeutic Applications

2.1 Cancer Treatment

Research indicates that folate metabolism is often altered in cancer cells, leading to increased demand for folate derivatives like 10-FTHF. Some studies suggest that enhancing folate availability can improve the efficacy of chemotherapeutic agents by supporting nucleotide synthesis necessary for rapidly dividing cancer cells .

2.2 Neuroprotection

There is growing evidence that 10-FTHF may have neuroprotective effects. It has been associated with the prevention of neural tube defects during pregnancy, as adequate folate levels are crucial for fetal development . Furthermore, studies suggest that folate supplementation may reduce the risk of cognitive decline and dementia in older adults .

Metabolomics and Reference Standards

The metabolomics community has recognized the need for well-characterized standards of 10-FTHF due to its instability and the challenges in measuring its levels accurately in biological samples. A study focused on synthesizing pure 10-FTHF and characterizing its physicochemical properties to establish it as a reference standard for metabolomics analysis . The findings highlight the importance of stable storage conditions to maintain the integrity of 10-FTHF solutions for research purposes.

Study on Folate Fortification

A study investigated the impact of folic acid fortification on serum levels of unmetabolized folic acid (UMFA) among children. The results indicated that while fortification increased overall folate levels, UMFA was detectable in a significant percentage of participants, raising questions about potential adverse effects related to excessive folate intake . This underscores the importance of monitoring metabolites like 10-FTHF in populations consuming fortified foods.

Enzymatic Activity Studies

Research on 10-formyltetrahydrofolate synthetase has revealed insights into its enzymatic activity and regulation within metabolic pathways. For instance, studies demonstrated that conformational changes in the enzyme are critical for its function, influencing how effectively it utilizes 10-FTHF as a substrate . Such findings are essential for understanding metabolic disorders related to folate metabolism.

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Purine BiosynthesisEssential for nucleotide synthesis; acts as a formyl donor
Cancer TreatmentEnhances efficacy of chemotherapy by supporting nucleotide synthesis
NeuroprotectionLinked to prevention of neural tube defects and cognitive decline
Metabolomics ReferenceDevelopment of stable standards for accurate measurement
Enzymatic ActivityInsights into regulation and function of enzymes utilizing 10-FTHF

Comparison with Similar Compounds

Comparison with Similar Tetrahydrofolate Derivatives

Structural and Stereochemical Differences

Compound Position of Modification Stereochemistry Key Structural Feature
10-Formyltetrahydrofolate N10 formyl group (6R) Formyl group at N10 position
5-Formyltetrahydrofolate N5 formyl group (6S) Formyl group at N5 position
5,10-Methenyltetrahydrofolate N5/N10 methenyl bridge Cyclic structure Conjugated iminium ring system
5-Methyltetrahydrofolate N5 methyl group (6S) Methyl group at N5 position
Tetrahydrofolate (THF) Unsubstituted (6S) Core reduced pteridine ring
  • 10-CHO-THF vs. 5-CHO-THF : While both are formylated folates, their stereochemistry and formyl group positions dictate distinct metabolic roles. 5-CHO-THF ((6S)-isomer) is a stable folate used clinically to rescue methotrexate toxicity, whereas 10-CHO-THF ((6R)-isomer) is transient and primarily involved in purine synthesis .

Stability and Degradation

Compound Stability Profile Degradation Products
10-CHO-THF Stable at -70°C under argon; degrades at >5°C to dihydrofolates 7,8-Dihydrofolate, formic acid
5-CHO-THF Stable at neutral pH; resistant to oxidation 5,10-CH⁺-THF (under acidic conditions)
5,10-CH⁺-THF Stable in acidic environments; hydrolyzes to 10-CHO-THF at pH >8 10-CHO-THF, THF
5-CH₃-THF Stable in biological fluids; oxidizes slowly in air 5-Methyldihydrofolate
  • Degradation Example : 5,10-CH₂-THF hemisulfate degrades to 10-CHO-THF at 40°C (75% relative humidity), reaching 2.36% w/w after 6 months .

Metabolic Roles and Clinical Relevance

Compound Primary Metabolic Function Clinical/Research Application
10-CHO-THF Purine biosynthesis (GAR Tfase substrate)
Mitochondrial protein translation
Target for antifolate cancer therapies
5-CHO-THF Rescue agent for methotrexate toxicity
THF precursor
Leucovorin therapy in chemotherapy
5,10-CH⁺-THF Intermediate in folate cycle Biomarker for folate metabolism studies
5-CH₃-THF Homocysteine remethylation Treatment of hyperhomocysteinemia
  • Functional Contrast : While 5-CHO-THF bypasses dihydrofolate reductase to replenish THF pools, 10-CHO-THF directly fuels purine synthesis, making it indispensable for rapidly dividing cells .

Biological Activity

10-Formyltetrahydrofolic acid (10-fTHF) is a biologically active form of folate that plays a crucial role in various metabolic pathways, particularly in the synthesis of nucleotides and amino acids. This article explores its biological activities, enzymatic functions, and implications in health and disease, supported by relevant data tables and research findings.

This compound is a form of tetrahydrofolate that acts primarily as a donor of formyl groups in anabolic reactions. It is involved in purine biosynthesis, where it participates in the conversion of glycineamide ribonucleotide (GAR) to formyl-GAR through the action of formyltransferase enzymes .

Key Reactions Involving 10-fTHF

The following table summarizes important enzymatic reactions involving 10-formyltetrahydrofolate:

Reaction Enzyme Products
10-fTHF + AICAR → Tetrahydrofolic acid + Phosphoribosyl formamidocarboxamideATICTetrahydrofolate
10-fTHF + NADP + H2O → Tetrahydrofolic acid + CO₂ + NADPHALDH1L1Tetrahydrofolate
10-fTHF + L-methionyl-tRNA(fMet) → Tetrahydrofolic acid + N-formylmethionyl-tRNA(fMet)Methionyl-tRNA formyltransferaseN-formylmethionyl-tRNA

Enzymatic Activity

The primary enzymes involved in the metabolism of 10-fTHF include:

  • ALDH1L1 : Cytosolic 10-formyltetrahydrofolate dehydrogenase, which catalyzes the conversion of 10-fTHF to tetrahydrofolate .
  • ALDH1L2 : Mitochondrial isoform of the enzyme with similar activity but distinct regulatory mechanisms .
  • MTHFD2 : A bifunctional enzyme involved in methylene and formyl group transfers within mitochondrial metabolism .

Role in Folate Metabolism

Folate metabolism is critical for DNA synthesis and repair, making 10-fTHF essential for rapidly dividing cells. The compound's role in one-carbon metabolism links it to various physiological processes, including:

  • Nucleotide Synthesis : Essential for the production of purines and pyrimidines.
  • Amino Acid Metabolism : Involvement in the synthesis of methionine from homocysteine.

Health Implications

Research has shown that alterations in the metabolism of 10-fTHF can lead to various health issues, including:

  • Neural Tube Defects : Insufficient folate levels during pregnancy can result in developmental disorders.
  • Cardiovascular Diseases : Impaired folate metabolism is associated with elevated homocysteine levels, a risk factor for heart disease .

Case Studies and Research Findings

Several studies have highlighted the biological activity and significance of 10-fTHF:

  • Knockdown Studies : Research demonstrated that knocking down ALDH1L1 led to reduced levels of tetrahydrofolate and impaired cell proliferation, indicating the enzyme's critical role in maintaining folate homeostasis .
  • Metabolic Pathway Analysis : A comprehensive analysis revealed that disturbances in one-carbon metabolism involving 10-fTHF could contribute to metabolic syndromes and cancer progression .
  • Clinical Observations : Patients with certain genetic polymorphisms affecting folate metabolism showed altered responses to therapies involving folate supplementation, emphasizing the need for personalized medicine approaches .

Q & A

Q. Table 1: Enzymatic Parameters of 10-FTHF-Dependent Reactions

EnzymeKm (µM)Vmax (µmol/min/mg)pH OptimumSource
GAR Transformylase2.50.457.5Tabor & Wyngarden (1959)
10-FTHF Synthetase8.20.127.0Ragsdale (1984)

Q. Table 2: Stability of 10-FTHF Under Common Conditions

ConditionHalf-LifeDegradation ProductReference
-80°C (aqueous solution)1 yearNone
25°C, pH 7.024 hours5,10-methenyl-THF
37°C, pH 5.01 hourFormic acid + THF

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Formyltetrahydrofolic acid
Reactant of Route 2
10-Formyltetrahydrofolic acid

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